2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of 2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride typically involves the reaction of cyclooctanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Chemischer Reaktionen
2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: Researchers study its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride can be compared with other similar compounds such as:
2-[(dimethylamino)methyl]cyclohexan-1-one: This compound has a similar structure but with a cyclohexane ring instead of a cyclooctane ring.
2,8-Bis[(dimethylamino)methyl]cyclohexan-1-one: Another similar compound with a different ring size.
The uniqueness of this compound lies in its specific ring structure and the presence of two dimethylamino groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
6333-26-2 |
---|---|
Molekularformel |
C14H29ClN2O |
Molekulargewicht |
276.84 g/mol |
IUPAC-Name |
2,8-bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-15(2)10-12-8-6-5-7-9-13(14(12)17)11-16(3)4;/h12-13H,5-11H2,1-4H3;1H |
InChI-Schlüssel |
WZQKEFKBISEZLU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CCCCCC(C1=O)CN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.